Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C9H14F3NO4 and a molecular weight of 257.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents, while the hydroxyl group can be introduced through hydroxylation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The pyrrolidine ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable reagent in the development of pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine: Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate is being investigated for its therapeutic potential. It may serve as a precursor for the development of new drugs targeting diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism by which Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate: This compound shares the trifluoromethyl group but lacks the pyrrolidine ring.
2-Propenoic acid, 2-Methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester: Another compound with similar functional groups but a different core structure.
Uniqueness: Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate stands out due to its combination of trifluoromethyl and hydroxyl groups on the pyrrolidine ring, which provides unique chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-17-8(16)6-2-5(14)3-13(6)4-7(15)9(10,11)12/h5-7,14-15H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMVPOHBJFJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1CC(C(F)(F)F)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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